

Application Notes and Protocols: Calcium Nitrite in Pre-stressed and Post-tensioned Concrete

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Compound of Interest

Compound Name: Calcium nitrite

Cat. No.: B077612

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium nitrite, with the chemical formula $\text{Ca}(\text{NO}_2)_2$, is a multi-functional chemical admixture used in concrete.^[1] In the construction industry, its primary roles are as a corrosion inhibitor and a set accelerator.^{[1][2]} For high-performance applications such as pre-stressed and post-tensioned concrete, where the high-strength steel tendons are susceptible to corrosion, **calcium nitrite** is used to extend the structure's service life by actively preventing chloride-induced corrosion.^{[3][4]} It is typically supplied as a 30% aqueous solution.^{[3][5]} This document provides detailed application notes and protocols for its use in these specialized concrete systems.

Mechanism of Corrosion Inhibition

In the highly alkaline environment of concrete ($\text{pH} \approx 12.5$), steel reinforcement, including pre-stressing and post-tensioning strands, is naturally protected by a thin, passive layer of ferric oxide.^{[2][3]} This layer prevents rust from forming. However, when chloride ions (from de-icing salts or marine environments) penetrate the concrete and reach the steel, they can break down this protective layer, initiating corrosion.^{[3][6]}

Calcium nitrite is an anodic inhibitor that works by reinforcing this passive layer.^[7] The nitrite ions (NO_2^-) chemically compete with chloride ions (Cl^-) to react with any ferrous ions (Fe^{2+}) that form at anodic sites on the steel surface.^[2] The nitrite ions oxidize the ferrous ions to form

a more stable and dense ferric oxide ($\gamma\text{-Fe}_2\text{O}_3$) layer, effectively repairing breaks in the passivation and preventing further corrosion.[3][4][7] This process significantly increases the concentration of chlorides required to initiate corrosion.[2][8]

Data Presentation

Table 1: Recommended Dosage of Calcium Nitrite (30% Solution) vs. Chloride Protection

The dosage of **calcium nitrite** is determined based on the anticipated chloride exposure over the service life of the structure. Higher expected chloride levels necessitate higher doses of the inhibitor.

Calcium Nitrite (30% Solution) Dosage (gal/yd ³)	Calcium Nitrite (30% Solution) Dosage (L/m ³)	Anticipated Chloride Content Protection (lbs/yd ³)	Anticipated Chloride Content Protection (kg/m ³)
2.0	10	6.0	3.6
3.0	15	9.9	5.9
4.0	20	13.0	7.7
5.0	25	15.0	8.9
6.0	30	16.0	9.5

Data derived from
multiple sources,
including a technical
review by the
Transportation
Research Board.[2][9]

Table 2: Effects of Calcium Nitrite on Concrete Properties

Calcium nitrite influences both the fresh and hardened properties of concrete. It is classified as an ASTM C494 Type C accelerating admixture.[4][9]

Property	Effect of Calcium Nitrite Addition	Quantitative Impact
Compressive Strength	Generally increases compressive strength at both early and later ages.[2][10]	Strength increase is proportional to dosage; can be up to 25% higher than control concrete at 90 days with certain dosages.[11][12]
Setting Time	Accelerates setting time.[2][11]	The accelerative effect can be managed by using it in conjunction with a retarding admixture to achieve the desired set time.[5]
Chloride Threshold	Significantly increases the chloride concentration needed to initiate corrosion.[8]	Can raise the chloride threshold from a baseline of 0.18%-0.33% to 0.22%-1.95% by weight of cement.[8]
Freeze-Thaw Resistance	Does not have an appreciable adverse effect; concrete remains durable with proper air entrainment.[2][13]	Satisfactory performance in freeze-thaw cycle testing.[13]
Workability	Can be used with water-reducing admixtures to maintain workability at low water-cement ratios.[14]	Compatible with most standard and high-range water reducers (superplasticizers).[5]

Table 3: Chloride to Nitrite Ratios for Effective Corrosion Protection

For effective corrosion inhibition, a sufficient concentration of nitrite ions relative to chloride ions must be present at the steel surface.

Parameter	Recommended Ratio	Efficacy
Chloride to Nitrite Ion Ratio (Cl ⁻ /NO ₂ ⁻)	< 1.5	Corrosion is effectively controlled.[2]
Chloride to Nitrite Ion Ratio (Cl ⁻ /NO ₂ ⁻)	1.5 - 2.0	Satisfactory performance in testing.[2]
Chloride to Nitrite Ion Ratio (Cl ⁻ /NO ₂ ⁻)	> 2.5	Potential for corrosion initiation increases.[2]

Experimental Protocols

Protocol 1: Field Verification of Nitrite in Plastic Concrete

Objective: To qualitatively and quantitatively verify the presence of **calcium nitrite** in fresh concrete at the batch plant or job site. This protocol is based on methods used by transportation agencies.[5]

Methodology:

- Sampling: Obtain a random sample of the plastic concrete from the truck mixer immediately after batching or prior to placement.
- Qualitative Spot Test (e.g., NCDOT Method C-22.0):
 - Place a small amount of the concrete sample on a filter paper.
 - Apply a few drops of a specialized indicator solution (typically a Griess reagent) to the liquid that soaks into the paper.
 - Observation: A distinct color change (e.g., pink or red) indicates the presence of nitrite ions. The absence of this color change suggests the admixture was omitted. Concrete failing this test may be rejected pending results from hardened concrete tests.[5]
- Quantitative Field Test (e.g., NCDOT Method C-21.0):

- Extract pore water from the fresh concrete sample using a high-pressure filtration apparatus.
- Use a portable spectrophotometer or colorimetric test strips calibrated for nitrite concentration.
- Introduce the extracted pore water to the testing medium according to the manufacturer's instructions.
- Record the nitrite ion concentration and compare it against the specified dosage to ensure compliance.^[5]

Protocol 2: Laboratory Verification of Nitrite in Hardened Concrete

Objective: To accurately determine the nitrite concentration in hardened concrete for quality assurance and acceptance.^[5]

Methodology:

- Sample Preparation:
 - Cast concrete cylinders or cubes from the same batch tested in Protocol 1.
 - After a specified curing period (e.g., 24 hours or 28 days), obtain a powdered sample by drilling into the hardened specimen. Avoid areas containing coarse aggregate.
- Nitrite Extraction:
 - Weigh a precise amount of the powdered concrete sample.
 - Disperse the powder in a known volume of deionized water and agitate for a set period to leach the soluble nitrites into the solution.
 - Filter the solution to remove solid particles.
- Analysis (e.g., NCDOT Method C-20.0):

- Use a laboratory-grade UV-Vis spectrophotometer.
- Add a colorimetric reagent (e.g., Griess reagent) to an aliquot of the filtered extract. This reagent reacts with nitrite to produce a colored compound.
- Measure the absorbance of the solution at a specific wavelength (e.g., 520 nm).
- Determine the nitrite concentration by comparing the absorbance to a calibration curve prepared with standard nitrite solutions.
- Calculate the nitrite content in the original concrete, typically expressed as lbs/yd³ or kg/m³.^[5]

Protocol 3: Accelerated Evaluation of Corrosion Inhibition Performance

Objective: To evaluate the effectiveness of **calcium nitrite** in delaying the onset of chloride-induced corrosion under accelerated laboratory conditions, as outlined in standards like ASTM G109 and ASTM C1582.^{[15][16][17]}

Methodology:

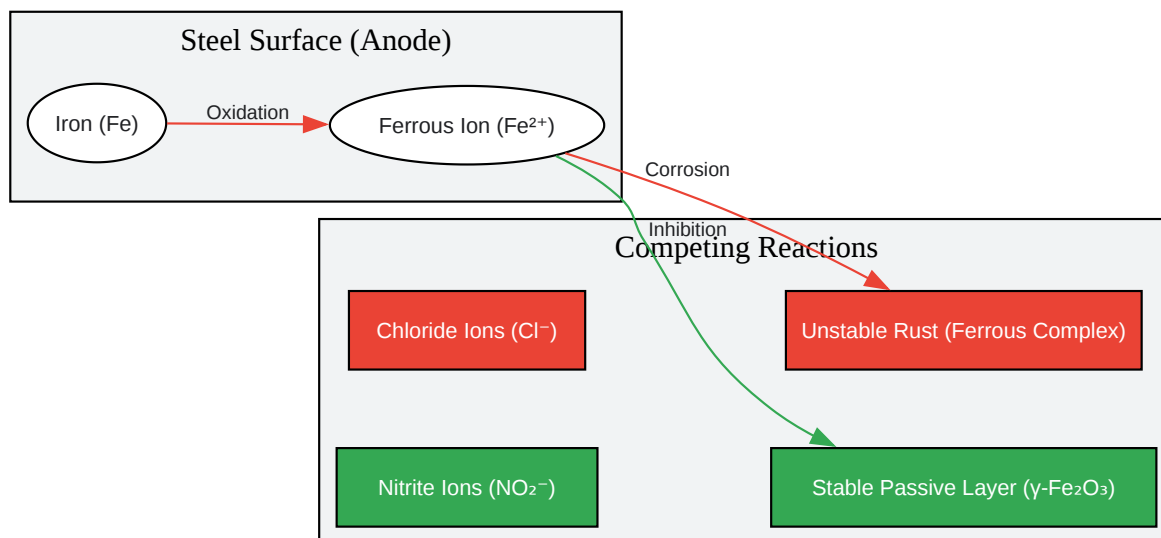
- Specimen Fabrication (ASTM G109 model):
 - Cast concrete beam specimens containing two layers of reinforcing steel. The top bar is positioned with a relatively low concrete cover (e.g., 1 inch) and the bottom bar with a greater cover.
 - Create a control specimen without **calcium nitrite** and a test specimen with the specified dosage of **calcium nitrite**.
 - Embed a reference electrode (e.g., silver/silver chloride) in the concrete during casting for electrochemical measurements.
- Accelerated Corrosion Conditioning:
 - After curing, place a dam on the top surface of the beam.

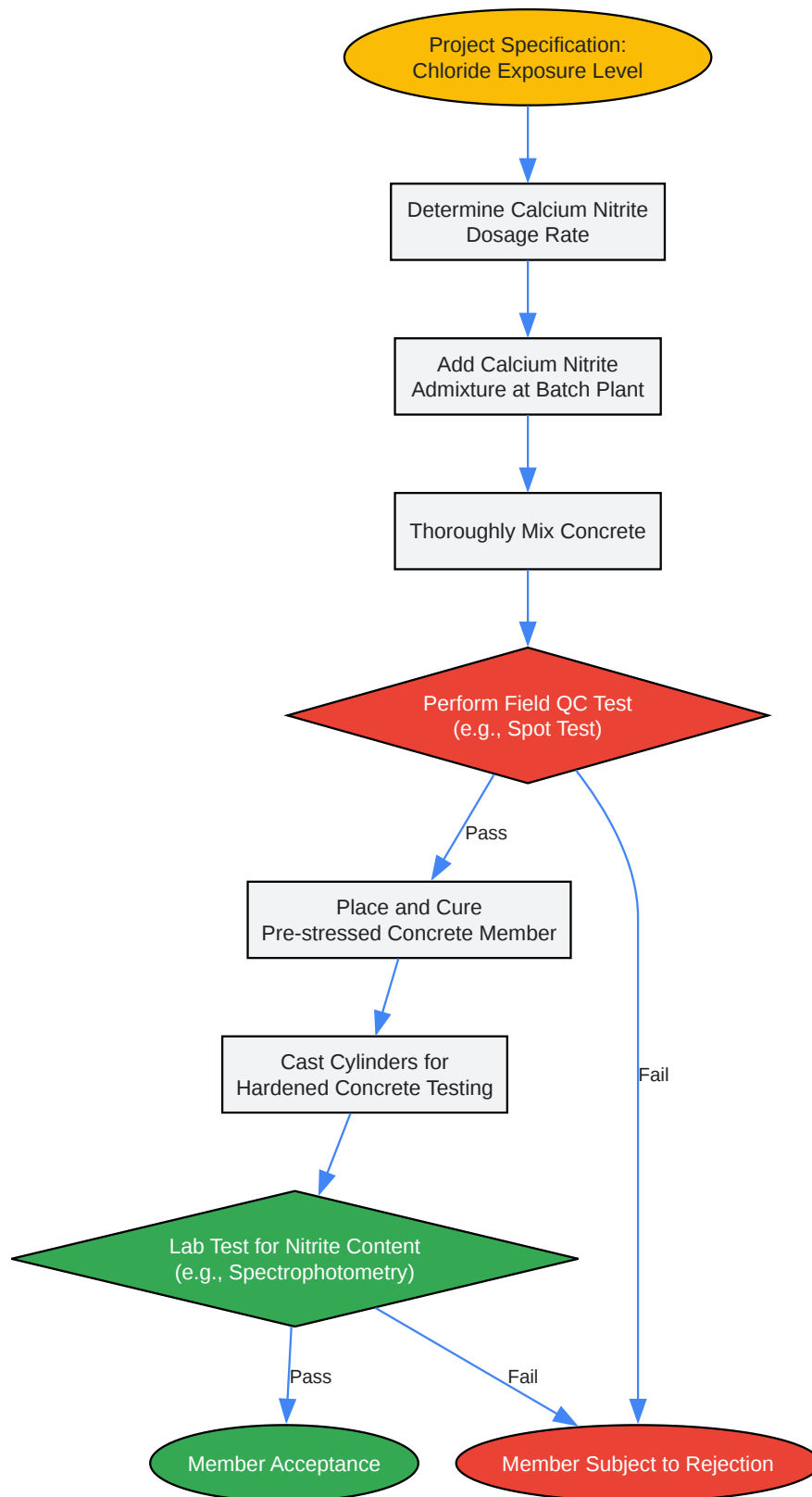
- Subject the specimens to weekly cycles of ponding with a sodium chloride solution (e.g., 3% NaCl) for several days, followed by a drying period. This accelerates chloride ingress.
- Corrosion Monitoring:
 - Corrosion Potential: Weekly, measure the half-cell potential of the top reinforcing bar relative to the embedded reference electrode. Potentials more negative than -350 mV vs. CSE generally indicate a high probability of corrosion.
 - Macrocell Current: Measure the galvanic current flowing between the top (anodic) and bottom (cathodic) reinforcing bars. A sustained current flow indicates active corrosion.
- Performance Criteria (per ASTM C1582):
 - The primary evaluation is the time to initiation of corrosion.
 - The total integrated macrocell current over the duration of the test is also a key performance indicator. The **calcium nitrite**-treated specimen must demonstrate a significant reduction in total corrosion (coulombs) compared to the control specimen to be considered effective.^[15]

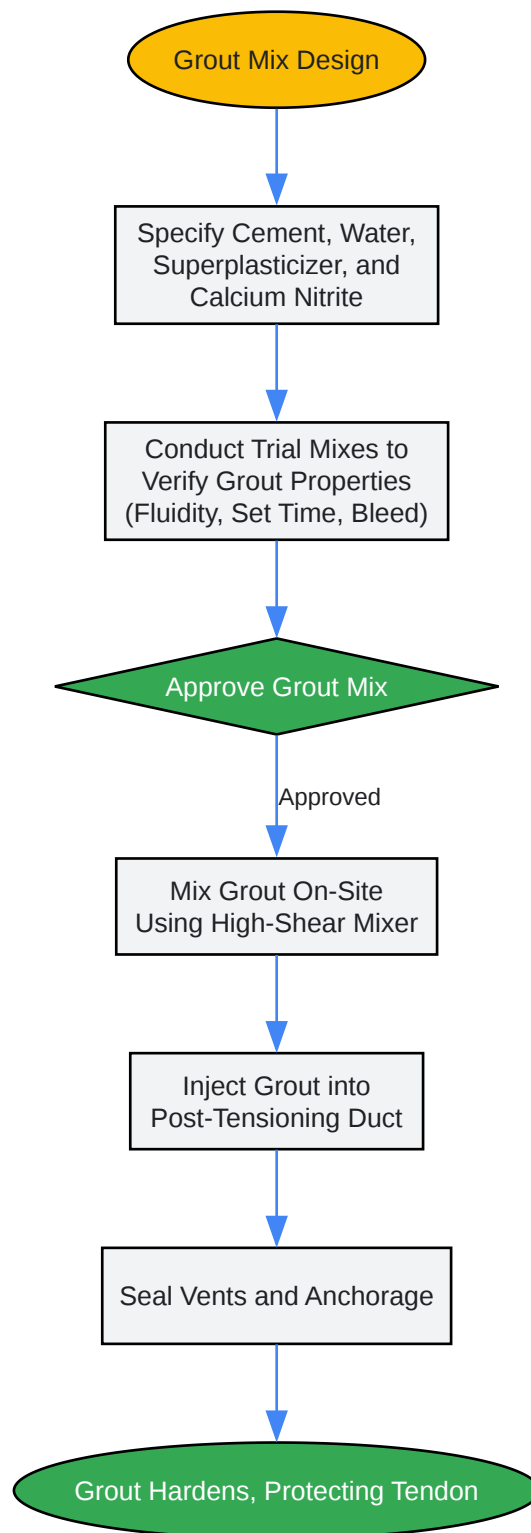
Visualizations

Corrosion Inhibition Mechanism

Mechanism of Action: Nitrite vs. Chloride







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